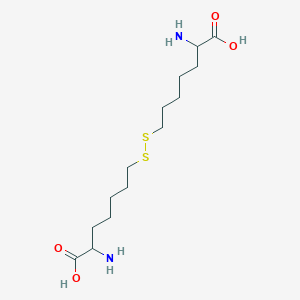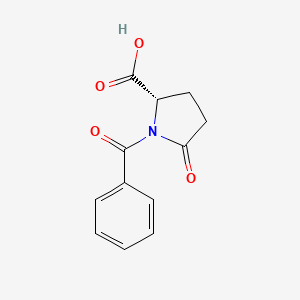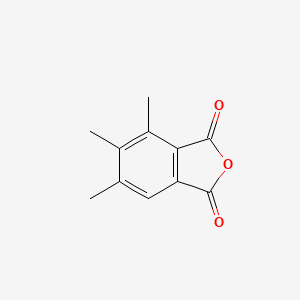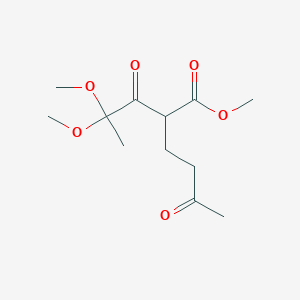
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate is an organic compound with the molecular formula C14H19O4P It is a member of the phosphate esters family, characterized by the presence of a phosphate group attached to a butadiene backbone with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into tri- and tetrasubstituted buta-1,3-dienes . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the robustness of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines.
Applications De Recherche Scientifique
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s phosphate group makes it a potential candidate for studying phosphorylation processes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate involves its interaction with molecular targets through its phosphate group. The compound can participate in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphonate
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphine oxide
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Propriétés
Numéro CAS |
80814-98-8 |
|---|---|
Formule moléculaire |
C14H19O4P |
Poids moléculaire |
282.27 g/mol |
Nom IUPAC |
diethyl 4-phenylbuta-1,3-dien-2-yl phosphate |
InChI |
InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-13(3)11-12-14-9-7-6-8-10-14/h6-12H,3-5H2,1-2H3 |
Clé InChI |
HEFJYWBOPCVNNU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


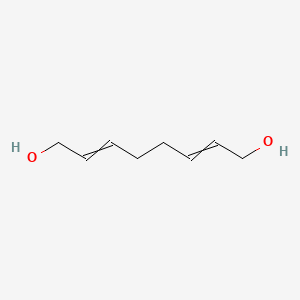


![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)

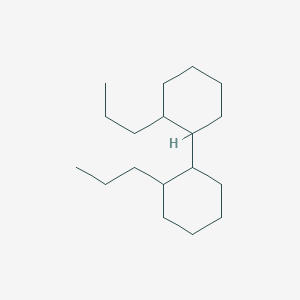
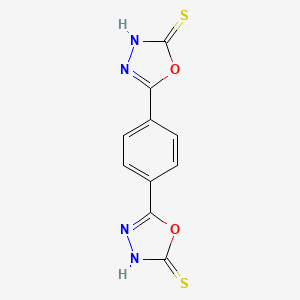

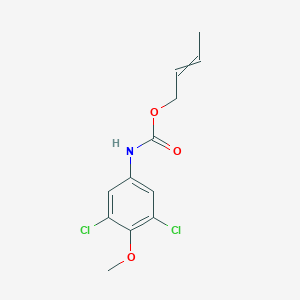
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
